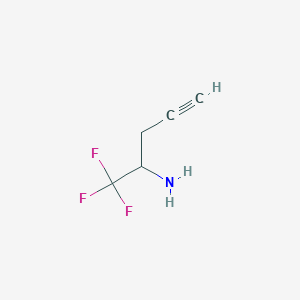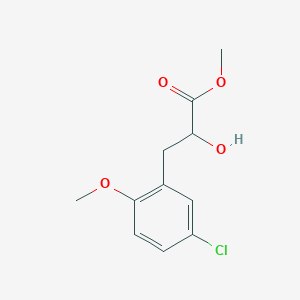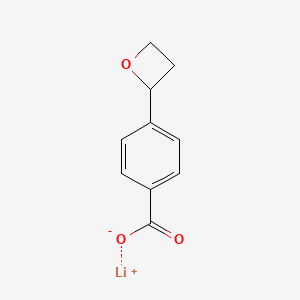
2-(Pyrimidin-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyrimidin-4-yl)propanoic acid is an organic compound that features a pyrimidine ring attached to a propanoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The pyrimidine ring is a six-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-4-yl)propanoic acid typically involves the reaction of pyrimidine derivatives with propanoic acid derivatives. One common method is the condensation of pyrimidine-4-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another approach involves the alkylation of pyrimidine with a suitable propanoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyrimidin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of pyrimidine-4-carboxylic acid or pyrimidine-4-ketone.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Pyrimidin-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials, such as polymers and coordination complexes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(Pyrimidin-4-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular signaling. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
3-(Pyrimidin-5-yl)propanoic acid: Similar structure with the pyrimidine ring attached at a different position.
2-(Thieno[2,3-d]pyrimidin-4-yl)propanoic acid: Contains a thieno-pyrimidine ring system.
2-(Biphenyl-4-yl)propanoic acid: Features a biphenyl group instead of a pyrimidine ring.
Uniqueness
2-(Pyrimidin-4-yl)propanoic acid is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H8N2O2 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
2-pyrimidin-4-ylpropanoic acid |
InChI |
InChI=1S/C7H8N2O2/c1-5(7(10)11)6-2-3-8-4-9-6/h2-5H,1H3,(H,10,11) |
Clave InChI |
HPKUAJLOFBADQG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=NC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid](/img/structure/B13594319.png)

![1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13594332.png)

![2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine](/img/structure/B13594334.png)



